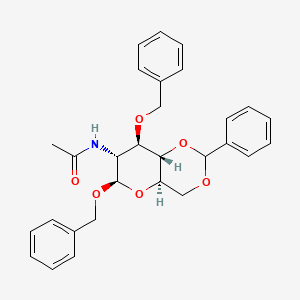

2-ACÉTAMIDO-1,3-DI-O-BENZYL-4,6-O-BENZYLIDÈNE-2-DÉSOXY-β-D-GLUCOPYRANOSIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside is a multifaceted biomedical compound with remarkable aptitude in enzymatic modulation, bacterial growth inhibition, and precise receptor targeting. It is used to study microbial infestations, cancer, inflammation, and diabetes.

Applications De Recherche Scientifique

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside has a wide range of scientific research applications:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by benzylation and benzylidenation. The starting material, 2-acetamido-2-deoxy-D-glucose, undergoes benzylation to form benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. This intermediate is then converted into benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside through a series of reactions including double inversion of configuration at C-4, introduction of an amino group via the corresponding azide, followed by N-acetylation and removal of the benzyl groups .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons. The synthesis is carried out in cleanrooms with various classes (Class 100 to Class 100,000) to maintain the required cleanliness levels.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

Substitution: Nucleophilic substitution reactions can introduce various substituents at specific positions on the glucopyranoside ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like azides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include derivatives of 2-acetamido-2-deoxy-D-glucose, such as 2,4-diacetamido-2,4,6-trideoxy-D-glucose, which is used in various biochemical studies .

Mécanisme D'action

The mechanism of action of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside involves its interaction with specific enzymes and receptors. The compound modulates enzymatic activity by binding to the active sites of enzymes, thereby inhibiting or enhancing their functions. It also targets specific receptors on bacterial cells, leading to the inhibition of bacterial growth. The molecular pathways involved include the modulation of glycosylation processes and the inhibition of bacterial cell wall synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Similar in structure but with an allyl group instead of a benzyl group.

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Lacks the 3-O-benzyl group present in 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside.

Uniqueness

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside is unique due to its specific combination of protective groups and its ability to modulate enzymatic activity and inhibit bacterial growth. This makes it a valuable compound for various biochemical and medical research applications.

Activité Biologique

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside (CAS Number: 14040-20-1) is a synthetic carbohydrate derivative that has garnered interest for its potential biological activities. This compound is structurally characterized by its complex arrangement of benzyl ether groups and an acetamido moiety, which contribute to its unique reactivity and biological properties.

- Molecular Formula: C29H31NO6

- Molecular Weight: 489.56 g/mol

- Structure: The compound features multiple benzyl groups and an acetamido group, which enhance its solubility and reactivity in biological systems.

Synthesis

The synthesis of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside involves a multi-step process that includes:

- Reaction with sodium hydride and dimethylformamide.

- Reduction using lithium aluminium hydride.

- Further functionalization with pyridinium p-toluenesulphonate and mercuric chloride.

- Final steps involving potassium tert-butoxide in dimethylsulfoxide.

This complex synthesis underscores the compound's intricate structure and potential for various modifications that may influence its biological activity .

Enzyme Interaction

Research highlights that similar glycosides can act as substrates for specific enzymes such as fucosyltransferases. These enzymes play crucial roles in glycosylation processes in biological systems. The ability of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside to serve as a substrate or inhibitor for such enzymes could be an area of exploration for its biological utility .

Case Studies and Research Findings

- Enzymatic Activity : A study demonstrated that related glucosides can act as specific acceptors for fucosyltransferases from human saliva and stomach mucosa. This interaction suggests that 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside may similarly participate in enzymatic reactions relevant to carbohydrate metabolism .

- Antimicrobial Screening : While direct studies on this specific compound are scarce, the broader class of benzylated glucosides has been evaluated for antimicrobial activity against strains like Candida albicans and Staphylococcus aureus. These findings indicate that structural modifications can lead to varying degrees of bioactivity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C29H31NO6 |

| Molecular Weight | 489.56 g/mol |

| CAS Number | 14040-20-1 |

| Purity | Min. 95% |

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Active against Gram-positive bacteria and fungi |

| Enzyme Substrate | Potential acceptor for fucosyltransferases |

Propriétés

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMOQGCMJGSYAM-YXMKFHFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.